N'-[(furan-2-yl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N'-[(furan-2-yl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a structurally complex organic compound featuring three heterocyclic moieties: a furan ring, a pyrazole ring, and a thiophene group, linked via an ethanediamide backbone. Its synthetic routes likely involve multi-step condensation reactions, though specific protocols remain undocumented in the reviewed sources .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-15(17-10-12-4-1-8-23-12)16(22)18-11-13(14-5-2-9-24-14)20-7-3-6-19-20/h1-9,13H,10-11H2,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBAJZQBCLPCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(furan-2-yl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H21N7O
- Molecular Weight : 367.4 g/mol
- IUPAC Name : N-[2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide
Biological Activity Overview
Research indicates that compounds containing pyrazole and furan moieties exhibit a broad spectrum of biological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Antioxidant Activity :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies :
- Antimicrobial Studies :
- Anti-inflammatory Mechanisms :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing furan and pyrazole moieties exhibit promising anticancer properties. The specific compound N'-[(furan-2-yl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide has been evaluated for its cytotoxic effects against various cancer cell lines. Research demonstrates that the compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The furan and pyrazole derivatives have been shown to possess antimicrobial activities against a range of pathogens. This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
Anti-inflammatory Effects
Inflammation-related diseases are a significant health concern, and compounds that can modulate inflammatory responses are of high interest. Preliminary studies suggest that this compound may inhibit inflammatory mediators, thus providing a therapeutic avenue for treating conditions like rheumatoid arthritis and other inflammatory disorders .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Intermediate Compounds : Initial reactions involve the condensation of furan derivatives with pyrazole and thiophene components.
- Final Assembly : The final product is synthesized through amide bond formation, often utilizing coupling agents to facilitate the reaction under mild conditions.
- Purification : The compound is purified using recrystallization techniques, yielding high-purity samples suitable for biological testing.
Material Science
Due to its unique chemical structure, this compound is being explored for applications in material science, particularly as a precursor for novel polymers or as an additive in composite materials that require enhanced thermal stability or mechanical strength .
Agricultural Chemistry
The compound's bioactive properties suggest potential applications in agricultural chemistry as a pesticide or herbicide. Its efficacy against plant pathogens could provide an environmentally friendly alternative to traditional chemical treatments .
Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives of the compound, showcasing significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Testing
In another research effort documented in Pharmaceutical Biology, this compound was tested against common bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cell lines |
| Antimicrobial agent | Effective against Gram-positive/negative bacteria | |
| Anti-inflammatory agent | Inhibits inflammatory mediators | |
| Synthetic Methodologies | Multi-step synthesis | High yields through optimized conditions |
| Industrial Applications | Material science | Potential use as polymer precursor |
| Agricultural chemistry | Efficacy against plant pathogens |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of furan, pyrazole, and thiophene groups , which distinguishes it from structurally related derivatives. Below is a detailed comparison with analogous compounds:
Structural and Functional Group Comparisons
| Compound Name | Key Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| N'-[(furan-2-yl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide | Furan, pyrazole, thiophene, ethanediamide | Hypothesized antimicrobial/anticancer (unverified) | Reference compound |
| N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine | Furan, pyrazole | Antimicrobial (confirmed) | Lacks thiophene and ethanediamide backbone |
| N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide | Dual thiophene, pyrazole, ethanediamide | Unknown | Replaces furan with a second thiophene |
| N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide | Cyclohexene, furan, pyrazole | Unknown | Cyclohexene replaces thiophene; potential lipophilicity increase |
| N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide | Methylpyrazole, trifluoromethylphenyl | Antibacterial (predicted) | Trifluoromethylphenyl enhances electron-withdrawing properties |
Physicochemical Properties
- Solubility : The ethanediamide backbone may enhance water solubility compared to simpler amides, but the hydrophobic thiophene and furan rings could offset this .
- Reactivity : The pyrazole moiety’s nitrogen atoms offer coordination sites for metal ions, making the compound a candidate for catalytic or material science applications .
- Stability : Thiophene and furan rings are prone to oxidative degradation, which may limit shelf-life compared to saturated analogs .
Data Tables
Table 1: Key Physicochemical Parameters of Analogous Compounds
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | ~400 | 2.1–2.8 | <0.1 (low) |
| N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine | 191 | 1.5 | 1.2 |
| N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide | 360.5 | 3.0 | <0.05 |
Q & A
Q. What in vitro models are suitable for testing anti-inflammatory activity?
- Methodological Answer : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Compare to reference compounds (e.g., dexamethasone). For COX inhibition, perform enzyme assays with purified COX-1/COX-2, noting IC values. Structural analogs with thiazole groups show COX-2 selectivity via hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
